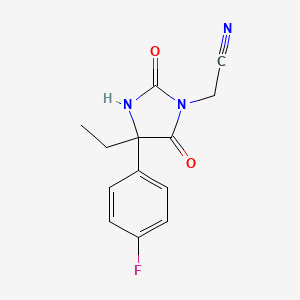

2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-2-13(9-3-5-10(14)6-4-9)11(18)17(8-7-15)12(19)16-13/h3-6H,2,8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTUSAAVRMCTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1)CC#N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroaniline with ethyl isocyanate to form an intermediate, which is then cyclized to produce the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the acetonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or amines are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones, amines, and nitriles, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis and Research Applications

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new compounds with diverse applications. Some key areas include:

- Organic Synthesis : Utilized in the synthesis of imidazolidinones and other derivatives through various chemical reactions such as oxidation, reduction, and substitution reactions. For example, it can undergo nucleophilic substitution to form amines or other derivatives.

- Material Science : Investigated for its potential in creating new materials with specific properties due to its unique functional groups. The compound's ability to interact with different molecular targets makes it suitable for material development.

Biological Applications

Research has indicated that 2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile may exhibit bioactive properties that are of interest in drug discovery:

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines. For instance, compounds with similar imidazolidinone structures have shown promise in targeting cancer cells through apoptosis mechanisms .

- Mechanism of Action : The compound interacts with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. The exact pathways are still under investigation but indicate a promising avenue for drug development.

Case Study 1: Antitumor Activity

A study evaluated the anticancer potential of similar imidazolidinone compounds against human cancer cell lines (HCT-116, MCF-7, HeLa). The results indicated significant cytotoxic activity, suggesting that modifications to the imidazolidinone core could enhance efficacy against tumors .

Case Study 2: Material Development

In material science applications, researchers explored the use of this compound in developing polymers with enhanced thermal stability and mechanical properties. The findings highlighted the compound's role in improving material characteristics through specific interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Fluorophenyl groups enhance stability and binding compared to chlorophenyl analogs, while acetonitrile offers unique reactivity for derivatization .

- Synthetic Flexibility : Microwave and TDAE methodologies (Evidences 4–5) suggest routes for optimizing the target compound’s synthesis.

- Pharmacological Potential: Structural parallels to PCSK9 inhibitors () indicate possible therapeutic applications, warranting further exploration.

Biological Activity

2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile is a complex organic compound characterized by its unique imidazolidinone core structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an imidazolidinone ring, which is known for its diverse biological properties. The presence of a fluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It has been shown to modulate enzyme activity and receptor binding, leading to various pharmacological effects. The exact pathways depend on the specific biological context but often involve:

- Enzyme Inhibition : The compound may inhibit metalloproteinases, which are involved in extracellular matrix remodeling and have implications in cancer metastasis and tissue repair .

- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may influence signaling pathways related to inflammation and metabolic regulation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that imidazolidinone derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages .

Antidiabetic Potential

Preliminary studies suggest that this compound may influence glucose metabolism. Its structural analogs have shown promise as inhibitors of sodium-glucose cotransporters (SGLTs), which play a key role in glucose reabsorption in the kidneys . This mechanism could provide a pathway for developing new antidiabetic agents.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that derivatives of this compound exhibited IC50 values ranging from 10 to 50 µM, indicating potent anticancer activity compared to standard chemotherapeutics. This study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways.

Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide-induced inflammation in mice, administration of the compound significantly reduced levels of TNF-alpha and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls, suggesting a protective effect against inflammation-related tissue damage.

Comparative Analysis

To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes key differences:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | Enzyme inhibition, Receptor modulation |

| Imidazolidinone A | Anticancer | Induces apoptosis via caspase activation |

| Fluorophenyl Derivative B | Anti-inflammatory | Reduces cytokine production |

Q & A

Q. What are the recommended multi-step synthetic routes for 2-(4-Ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl)acetonitrile, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis involves alkylation of fluorophenyl-containing precursors followed by cyclization to form the imidazolidinone core. Key steps include:

- Alkylation : Use sodium hydride (NaH) in DMF to deprotonate intermediates, enabling nucleophilic substitution (e.g., with ethyl bromoacetate derivatives) .

- Cyclization : Employ microwave-assisted heating (120°C, 2 hours) to accelerate ring closure while minimizing side reactions .

- Purification : Recrystallization from CH₂Cl₂/hexanes or column chromatography ensures high purity (>95%) .

- Optimization : Control pH (neutral to slightly basic), temperature (room temperature for alkylation; elevated for cyclization), and reaction time (up to 72 hours for slow reactions) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the fluorophenyl group shows distinct aromatic splitting patterns, while the acetonitrile moiety appears as a singlet (~δ 3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ or [M-H]⁻) and fragments .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., using SHELXL for refinement) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (1700–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data obtained during characterization?

- Methodological Answer :

- 2D NMR Techniques : Use COSY (homonuclear correlation) and HSQC (heteronuclear single-quantum coherence) to assign overlapping signals. For example, differentiate between imidazolidinone ring protons and fluorophenyl aromatic protons .

- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA software) .

- Crystallographic Data : Cross-reference ambiguous peaks with X-ray-derived bond lengths and angles to confirm structural assignments .

Q. What computational methods can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic (HOMO) and electrophilic (LUMO) sites. For example, the nitrile group may act as an electrophile due to its electron-withdrawing nature .

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in acetonitrile or DMF) to predict reaction pathways under varying conditions .

- Transition-State Analysis : Use QM/MM (Quantum Mechanics/Molecular Mechanics) to simulate activation energies for cyclization or substitution reactions .

Q. What strategies are effective for elucidating the metabolic stability of fluorinated analogs in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. Fluorination typically enhances metabolic stability by reducing CYP450-mediated oxidation .

- Comparative Studies : Synthesize non-fluorinated analogs and compare half-lives (t₁/₂) to quantify the fluorine effect .

- Molecular Docking : Predict interactions with metabolic enzymes (e.g., CYP3A4) using AutoDock Vina or Schrödinger .

Q. How should researchers analyze the thermal stability of this compound for long-term storage?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss upon heating (e.g., 25–300°C at 10°C/min) to identify decomposition temperatures .

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and recrystallization events .

- Storage Recommendations : Store at room temperature in airtight containers with desiccants to prevent hydrolysis of the nitrile group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.